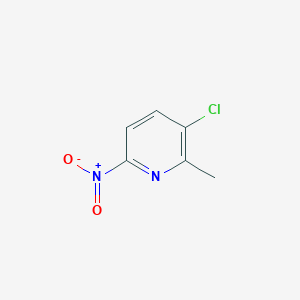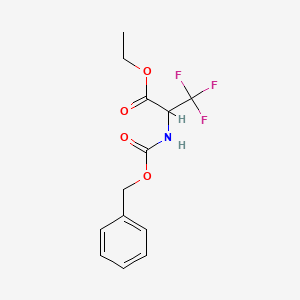
4-Cyanophenyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl sulfamate: is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a 4-cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid, 4-cyanophenyl ester typically involves the reaction of sulfamic acid with 4-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of sulfamic acid, 4-cyanophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: 4-Cyanophenyl sulfamate can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of sulfamic acid and 4-cyanophenol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Hydrolysis: Sulfamic acid and 4-cyanophenol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-Cyanophenyl sulfamate is used as an intermediate in the synthesis of other organic compounds. It is also employed in the study of esterification reactions and mechanisms .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, sulfamic acid, 4-cyanophenyl ester is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of sulfamic acid, 4-cyanophenyl ester involves its interaction with nucleophiles. In hydrolysis reactions, water acts as a nucleophile, attacking the ester bond and leading to the formation of sulfamic acid and 4-cyanophenol. In substitution reactions, other nucleophiles replace the ester group, resulting in the formation of substituted products .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H6N2O3S |
|---|---|
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
(4-cyanophenyl) sulfamate |
InChI |
InChI=1S/C7H6N2O3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,(H2,9,10,11) |
Clé InChI |
KYMGZNSEGRJUFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OS(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
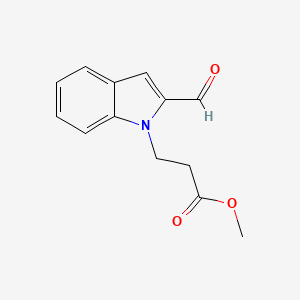
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
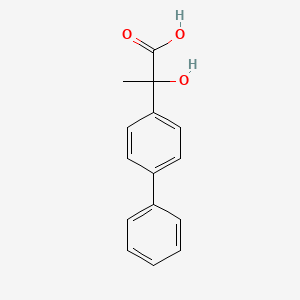
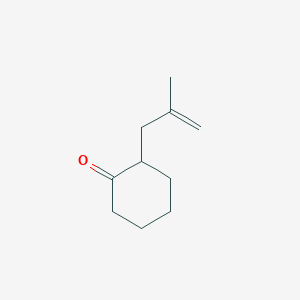
![2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8774796.png)

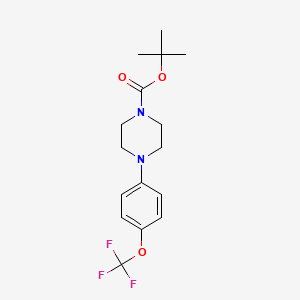

![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)


![Benzyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8774849.png)
